N-(1-Phenylpropylidene)methanamine
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Overview
Description
Methanamine, N-(1-phenylpropylidene)-, (Z)- is a chemical compound with the molecular formula C10H13N. It is an imine derivative, characterized by the presence of a methanamine group bonded to a phenylpropylidene moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(1-phenylpropylidene)-, (Z)- typically involves the condensation reaction between methanamine and 1-phenylpropanal. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
Methanamine+1-Phenylpropanal→Methanamine, N-(1-phenylpropylidene)-, (Z)-+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanamine, N-(1-phenylpropylidene)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(phenylmethylene)-
- Benzylamine, N-benzylidene-
- N-Benzylidenebenzylamine
Uniqueness
Methanamine, N-(1-phenylpropylidene)-, (Z)- is unique due to its specific structural configuration and reactivity. The presence of the phenylpropylidene moiety imparts distinct chemical properties, making it a valuable compound in various applications.
Properties
CAS No. |
29640-04-8 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
CXFYJBBNOVSOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC)C1=CC=CC=C1 |
Origin of Product |
United States |
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